molecular formula C10H25NO7S2 B14227134 N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate CAS No. 827320-63-8

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate

Cat. No.: B14227134
CAS No.: 827320-63-8
M. Wt: 335.4 g/mol
InChI Key: HRPHYHKXMQISJC-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate is a chemical compound known for its role as a Brønsted acidic ionic liquid. This compound has gained attention due to its effectiveness as a catalyst in various chemical reactions, particularly in the synthesis of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate can be synthesized through a reaction involving triethylamine and 1,4-butane sultone. The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the nucleophilic attack of triethylamine on 1,4-butane sultone, leading to the formation of the sulfonate ester, which is then protonated to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate primarily undergoes acid-catalyzed reactions due to its Brønsted acidic nature. It is commonly used in:

Common Reagents and Conditions

The compound is often used in conjunction with aromatic aldehydes, urea, and acetoacetic esters in the Biginelli reaction. The reaction conditions typically involve mild heating and the presence of the ionic liquid as a catalyst .

Major Products Formed

The major products formed from reactions involving this compound include dihydropyrimidinones, which are valuable intermediates in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism by which N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate exerts its effects is primarily through its function as a Brønsted acid. It donates protons to reactants, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate stands out due to its high efficiency as a Brønsted acidic ionic liquid and its ability to catalyze a wide range of reactions under mild conditions. Its unique structure allows for effective proton donation and stabilization of reaction intermediates, making it a valuable tool in both academic and industrial research .

Properties

CAS No.

827320-63-8

Molecular Formula

C10H25NO7S2

Molecular Weight

335.4 g/mol

IUPAC Name

hydrogen sulfate;triethyl(4-sulfobutyl)azanium

InChI

InChI=1S/C10H23NO3S.H2O4S/c1-4-11(5-2,6-3)9-7-8-10-15(12,13)14;1-5(2,3)4/h4-10H2,1-3H3;(H2,1,2,3,4)

InChI Key

HRPHYHKXMQISJC-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCCCS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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